2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole
Description
Properties
IUPAC Name |
2-(3-chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-5-6(2)13-9(11-5)8-7(10)3-4-12-8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLFHAWCZBSVBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=C(C=CO2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole generally involves:
- Preparation of chlorinated furan derivatives as key starting materials.
- Formation of oxazole rings through cyclization reactions involving amide or nitrile precursors.
- Use of halogenating agents for selective chlorination on the furan ring.
- Application of Lewis acid catalysts or base-mediated cyclizations to promote ring closure.
Preparation of 3-Chlorofuran Intermediates
A critical step is the synthesis of the 3-chlorofuran-2-yl intermediate, which can be prepared via selective chlorination of 2-furancarbaldehyde derivatives:
- Starting with 2-furancarbaldehyde, the oxime is formed by reaction with hydroxylamine hydrochloride in aqueous ethanol with sodium hydroxide.
- The oxime is then chlorinated using N-chlorosuccinimide (NCS) in anhydrous dimethylformamide at 0°C to yield 5-chloro-2-furancarbohydroximoyl chloride.
- Subsequent conversion to nitrile oxide occurs with triethylamine, which is then reacted with suitable nucleophiles to obtain the chlorofuran derivative.
Cyclization to Form the Oxazole Ring
The oxazole ring formation typically involves cyclization reactions between α-haloketones or α-ketoamides and amides or related nitrogen-containing compounds:
- A common approach uses N-propargylamides and trifluoropyruvates, catalyzed by Lewis acids such as Zn(OTf)₂, to induce tandem cycloisomerization and hydroxyalkylation, forming substituted oxazoles efficiently.
- The reaction conditions are optimized at around 70°C in solvents like 1,2-dichloroethane (DCE), with catalyst loadings around 15 mol% Zn(OTf)₂, yielding oxazoles in moderate to high yields (up to 83%).
- Mechanistic studies indicate the formation of oxazoline intermediates, which further react to yield the oxazole ring, with the Lewis acid activating the alkyne and carbonyl groups to facilitate cyclization.
Specific Preparation of this compound
While direct literature on this exact compound is limited, the synthesis can be inferred by combining the above methodologies:
- Begin with 3-chlorofuran-2-yl aldehyde or its oxime derivatives prepared as described.
- Introduce methyl substituents at the 4 and 5 positions of the oxazole ring via appropriate methylated amide precursors or by using methyl-substituted propargyl amides.
- Employ Lewis acid-catalyzed cyclization (e.g., Zn(OTf)₂) in an optimized solvent system to form the 1,3-oxazole ring fused to the chlorofuran moiety.
- Purification is typically achieved by recrystallization or column chromatography, yielding the target compound as a solid with defined melting points and spectral characteristics.
Summary Table of Key Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Catalyst/Notes | Yield (%) |
|---|---|---|---|---|---|
| Oxime formation | 2-furancarbaldehyde + NH₂OH·HCl + NaOH | MeOH/H₂O (1:1) | Room temp | Stir 15 min, then heat 70°C 1h | ~85% |
| Chlorination | N-chlorosuccinimide (NCS) | DMF | 0°C to RT, 5 h | Slow addition, stirring | ~75% |
| Nitrile oxide formation | NEt₃ | THF | 0°C to RT | Under N₂ atmosphere | Not specified |
| Cyclization to oxazole | N-propargylamide + trifluoropyruvate + Zn(OTf)₂ | 1,2-DCE | 70°C, 12 h | 15 mol% Zn(OTf)₂ catalyst | Up to 83% |
| Purification | Recrystallization or chromatography | Ethanol, EtOAc | Ambient | Drying over MgSO₄ or Na₂SO₄ | — |
Research Findings and Notes
- The chlorination step using NCS is crucial for selective substitution on the furan ring without over-chlorination or ring degradation.
- Zn(OTf)₂ has been identified as an efficient catalyst for oxazole ring formation, outperforming other Lewis acids such as FeCl₃, InCl₃, and Sc(OTf)₃ in yield and reaction efficiency.
- The cyclization reaction proceeds via a non-radical mechanism involving oxazoline intermediates, as confirmed by control experiments and isolation of intermediates.
- The methodology is versatile and can be adapted for gram-scale synthesis, indicating practical applicability for the preparation of substituted oxazoles including the target compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorofuran moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of isoxazole compounds, including 2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole, exhibit significant antitumor properties. For instance:
- Selective COX Inhibition : Isoxazole derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which are implicated in cancer progression. A study highlighted that modifications to isoxazole structures can enhance selectivity and potency against specific cancer cell lines .
Neuroprotective Effects
The compound's structural features may contribute to neuroprotective effects. Compounds that inhibit COX enzymes are being explored for their potential in treating neurodegenerative diseases linked to inflammation .
Antimicrobial Properties
There is ongoing research into the antimicrobial activities of various isoxazole derivatives. The introduction of functional groups in compounds like this compound can potentially enhance their efficacy against bacterial strains .
Building Block in Organic Synthesis
Due to its unique structure, this compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:
- Nucleophilic Substitution Reactions : The chlorofuran moiety can participate in nucleophilic substitution reactions to introduce different substituents.
Development of Novel Therapeutics
The compound's ability to undergo further chemical modifications makes it a candidate for developing novel therapeutic agents targeting specific biological pathways .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole involves its interaction with specific molecular targets. The furan and oxazole rings can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity to proteins or nucleic acids. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-chlorofuran-2-yl group in the target compound likely enhances electrophilic reactivity compared to phenyl or methyl substituents, as seen in halogenated analogs like 2-bromo-4,5-dimethyl-1,3-oxazole .
- Steric Effects: Bulky substituents (e.g., bromophenyl in ) may reduce crystal packing efficiency, leading to lower melting points compared to simpler methyl-substituted oxazoles.
- Hybrid Systems: Thiazolidine-oxazole hybrids (e.g., ) demonstrate the versatility of oxazole cores in drug design, though sulfur substitution alters aromaticity and bioavailability.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- The 3-chlorofuran substituent may increase lipophilicity (higher LogP) compared to phenyl derivatives, enhancing membrane permeability but reducing aqueous solubility.
- Bromine substitution (as in ) further elevates LogP, aligning with trends in halogenated compounds.
Biological Activity
The compound 2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.
- Chemical Formula : C9H8ClNO2
- Molecular Weight : 197.62 g/mol
- IUPAC Name : this compound
- PubChem CID : 47002859
| Property | Value |
|---|---|
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Antiviral Activity
Recent studies have indicated that oxazole derivatives, including this compound, exhibit antiviral properties. In particular, research focused on non-nucleoside inhibitors of the Respiratory Syncytial Virus (RSV) has highlighted the importance of structural modifications in enhancing bioactivity. For instance, substituents at the furan ring significantly influence the compound's effectiveness against viral infections. The presence of a chloro group at the 3-position was found to be crucial for maintaining activity levels, with a reported EC50 value of 0.76 µM for certain derivatives .
Antimicrobial Activity
The antimicrobial potential of oxazole derivatives has been extensively studied. A review indicated that various oxazole compounds demonstrated selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against species like Candida albicans and Aspergillus niger. .
Table: Antimicrobial Activity of Oxazole Derivatives
| Compound | E. coli (mm) | S. aureus (mm) | P. aeruginosa (mm) | A. niger (mm) | C. albicans (mm) |
|---|---|---|---|---|---|
| This compound | 12 | 17 | 10 | 11 | 12 |
| Ofloxacin | 17 | 16 | 16 | - | - |
| Ketoconazole | - | - | - | 20 | 30 |
Cytotoxicity Studies
The cytotoxic effects of various oxazole derivatives have also been investigated in cancer cell lines. For example, compounds similar to this compound were tested against breast cancer cells (MCF-7) and lung cancer cells (A549), showing promising results in inhibiting cell proliferation . The structure-activity relationship indicates that modifications at specific positions can enhance cytotoxicity.
Case Studies
- Antiviral Screening : In a study involving RSV, compounds were screened for their ability to inhibit viral entry. The structural integrity of the furan and oxazole rings was critical in determining their activity profiles .
- Antibacterial Testing : A comprehensive evaluation of various oxazole derivatives revealed that specific substitutions led to enhanced antibacterial efficacy against multi-drug resistant strains .
Q & A
Q. What are the optimal synthetic routes for 2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole, and how can reaction yields be improved?
- Methodological Answer : The synthesis of oxazole derivatives typically involves cyclization or coupling reactions. For example, the oxazole core can be constructed via condensation of 3-chlorofuran-2-carbaldehyde with a suitable amine or through palladium-catalyzed cross-coupling (e.g., Suzuki coupling) to introduce the chlorofuran moiety. Yield optimization may involve adjusting reaction temperature, solvent polarity (e.g., DMSO for improved solubility), and catalyst loading. Evidence from analogous oxazole syntheses suggests that microwave-assisted reactions or refluxing for extended periods (e.g., 18 hours) can enhance efficiency .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions and purity. X-ray crystallography, using programs like SHELXL for refinement, provides definitive structural validation. For visualization, ORTEP-III with a graphical interface aids in interpreting bond lengths and angles . Mass spectrometry (HRMS) and IR spectroscopy further corroborate functional groups.
Q. How should researchers handle stability and storage of this compound to ensure integrity during experiments?
- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation. Monitor for moisture sensitivity using Karl Fischer titration. Stability studies under varying pH and temperature conditions (e.g., accelerated degradation at 40°C) can identify decomposition pathways .
Advanced Research Questions
Q. How can contradictions in crystallographic data refinement (e.g., twinning or disorder) be resolved for this compound?
- Methodological Answer : Use SHELXL’s twin refinement module to model twinning operators and partition overlapping electron density. For disorder, employ "PART" commands to split occupancies and apply geometric restraints. Cross-validate results with spectroscopic data (e.g., NMR coupling constants) to ensure consistency .
Q. What experimental strategies are recommended for evaluating the biological activity of this compound in vitro?
- Methodological Answer : Employ crystallographic fragment screening to identify binding interactions with target enzymes. Cytotoxicity can be assessed via colorimetric assays (e.g., MTT assay) using adherent cell lines, with IC₅₀ calculations based on dose-response curves. Include positive/negative controls and triplicate replicates for statistical validity .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. QSAR models can correlate structural features (e.g., substituent electronegativity) with activity. Validate predictions by synthesizing derivatives with modified substituents (e.g., replacing chlorine with fluorine) and testing in biological assays .
Q. What strategies mitigate side reactions during functionalization of the oxazole ring?
- Methodological Answer : Protect reactive sites (e.g., the oxazole nitrogen) with tert-butoxycarbonyl (Boc) groups before introducing electrophiles. Optimize reaction stoichiometry to avoid over-substitution. Monitor reaction progress via TLC or HPLC, and employ scavenger resins (e.g., polymer-bound triphenylphosphine) to quench excess reagents .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting spectral data (e.g., NMR vs. X-ray) for structural assignments?
- Methodological Answer : Reconcile discrepancies by re-examining sample purity (e.g., via HPLC) and crystallographic refinement parameters. For dynamic NMR effects (e.g., rotamers), variable-temperature studies can resolve splitting. If X-ray data indicates planar geometry but NMR suggests puckering, consider computational conformational analysis (e.g., DFT) .
Q. What statistical approaches are suitable for validating reproducibility in synthetic yield studies?
- Methodological Answer : Use a Design of Experiments (DoE) framework to assess factors like catalyst loading and solvent choice. Apply ANOVA to identify significant variables and construct response surface models. Report yields with standard deviations (≥3 replicates) and use Grubbs’ test to exclude outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
